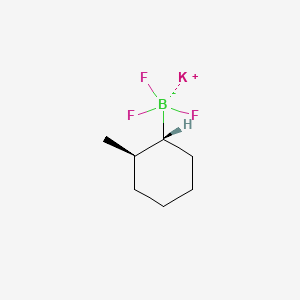

Potassium trans-2-methylcyclohexyltrifluoroborate

Description

Potassium trans-2-methylcyclohexyltrifluoroborate (CAS 1041642-14-1) is a potassium organotrifluoroborate salt with the molecular formula C₇H₁₃BF₃K₂ . It belongs to the broader class of organotrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse reaction conditions . The compound features a trans-2-methylcyclohexyl group, introducing steric bulk and conformational rigidity, which influence its reactivity and selectivity in catalytic transformations.

Properties

IUPAC Name |

potassium;trifluoro-[(1R,2R)-2-methylcyclohexyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BF3.K/c1-6-4-2-3-5-7(6)8(9,10)11;/h6-7H,2-5H2,1H3;/q-1;+1/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVXMQPYEBSTJX-ZJLYAJKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCCCC1C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]([C@@H]1CCCC[C@H]1C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678459 | |

| Record name | Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041642-14-1 | |

| Record name | Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trans-2-methylcyclohexyltrifluoroborate can be synthesized through the reaction of 2-methylcyclohexylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The compound couples with aryl chlorides/bromides under palladium catalysis, though β-hydride elimination poses challenges. Key findings:

| Electrophile | Catalyst | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| 4-Chlorobiphenyl | Pd(OAc)₂, n-BuPAd₂ | Toluene, Cs₂CO₃, 100 °C, 24 h | 80% | >50:1 (retention) |

| 3-Chloropyridine | Preformed P(t-Bu)₃Pd | Toluene:H₂O (2:1), 100 °C, 24 h | 90% | 95% ee |

| Chlorobenzene | Pd(dba)₂, t-Bu₂PhP | THF, K₂CO₃, 60 °C, 48 h | 65% | 70:30 (isomers) |

Stereospecificity

Enantioenriched substrates retain stereochemistry during coupling, as confirmed by oxidation to alcohols . For example, (R)-2-methylcyclohexanol (trans) isomerizes minimally under optimized conditions .

Oxidation Reactions

Potassium trans-2-methylcyclohexyltrifluoroborate oxidizes rapidly to alcohols using Oxone® (2KHSO5·KHSO4·K2SO4):

| Oxidant | Conditions | Product | Yield |

|---|---|---|---|

| Oxone® | Acetone:H₂O, rt | trans-2-MeC6H11OH | 99% |

This reaction proceeds via a radical mechanism, as evidenced by TEMPO trapping experiments .

β-Hydride Elimination

Secondary alkyl groups undergo β-hydride elimination, leading to isomerization. For example:

- This compound reacts with chlorobenzene to form 1:6 mixtures of i-Pr/n-Pr products under standard conditions .

Mitigation:

- Use preformed P(t-Bu)₃Pd catalysts to suppress isomerization .

- Optimize ligand-to-metal ratios (e.g., 5 mol% Pd, 7.5 mol% ligand) .

Transmetalation Mechanism

Transmetalation involves either Pd-X or Pd-OH intermediates, with base concentration critically affecting selectivity . For instance:

Scientific Research Applications

Organic Synthesis

Potassium trans-2-methylcyclohexyltrifluoroborate is primarily utilized as a reagent in various organic synthesis reactions, notably:

- Suzuki-Miyaura Coupling Reactions : This compound serves as a nucleophile in cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds essential for pharmaceuticals and materials science .

- Substitution Reactions : It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles, broadening its application in synthetic pathways.

Industrial Applications

In industrial settings, this compound is used to produce fine chemicals and advanced materials. Its stability and reactivity allow for large-scale synthesis processes that yield high-purity products suitable for various applications .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling reactions with various aryl chlorides. The reaction conditions were optimized to achieve high yields while maintaining stereochemical integrity .

Case Study 2: Cross-Coupling Reactions

Research highlighted the effectiveness of this compound in cross-coupling reactions involving unactivated secondary alkylboron nucleophiles and aryl chlorides. The study reported significant advancements in reaction conditions that improved product yields and reduced reaction times, showcasing its potential for industrial applications .

Mechanism of Action

The mechanism by which potassium trans-2-methylcyclohexyltrifluoroborate exerts its effects involves the formation of boron-carbon bonds. The trifluoroborate group acts as a leaving group, allowing for the formation of new bonds with other carbon atoms. This process is facilitated by the presence of catalysts, such as palladium, which help to activate the boron atom and promote the reaction.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Potassium trans-2-methylcyclohexyltrifluoroborate and related trifluoroborates:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 1041642-14-1 | C₇H₁₃BF₃K₂ | 244.12 | Trans-2-methylcyclohexyl group, bicyclic steric bulk |

| Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate | 1015082-81-1 | C₈H₉BF₃KO | 242.06 | Aromatic phenyl ring with polar hydroxyethyl substituent |

| Potassium alkenyltrifluoroborate (general) | Varies | R-BF₃K | ~200–300 | Variable alkenyl substituents (e.g., vinyl, styryl) |

| Potassium bromomethyltrifluoroborate | 1197209-25-8* | CH₂BrBF₃K | 208.94 | Reactive methyl bromide moiety |

Key Observations :

- Polarity: The hydroxyethyl group in Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate enhances solubility in polar solvents, whereas the hydrophobic cyclohexyl group in the target compound may favor nonpolar media .

Reactivity in Cross-Coupling Reactions

Organotrifluoroborates are prized for their stability and reactivity under mild conditions. Below is a comparative analysis of reaction efficiencies:

Key Findings :

- The target compound exhibits moderate yields (65–78%) in Suzuki-Miyaura couplings, likely due to steric hindrance from the cyclohexyl group slowing transmetalation .

- Alkenyltrifluoroborates achieve higher yields (85–92%) owing to their planar geometry and efficient π-orbital overlap with palladium intermediates .

- Bromomethyltrifluoroborates demonstrate versatility in alkylation but require optimized ligands (e.g., Xantphos) to mitigate β-hydride elimination .

Biological Activity

Potassium trans-2-methylcyclohexyltrifluoroborate is a compound that has garnered attention in the field of organic synthesis, particularly for its role in cross-coupling reactions. This article explores its biological activity, focusing on its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound (CAS: 1041642-14-1) is an organotrifluoroborate compound with the molecular formula and a molecular weight of approximately 204.08 g/mol. It is primarily used as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, which is crucial for synthesizing biaryl compounds and other complex organic molecules.

The biological activity of this compound is largely derived from its role in facilitating cross-coupling reactions. The mechanism involves several key steps:

- Transmetalation : The organotrifluoroborate undergoes transmetalation with palladium(II) complexes, allowing the formation of carbon-carbon bonds.

- Reductive Elimination : Following transmetalation, reductive elimination occurs to form the desired product, releasing the palladium catalyst for further reactions.

- Isomerization : The compound can undergo isomerization during reactions, leading to multiple products, which can be beneficial or detrimental depending on the desired outcome .

Cross-Coupling Reactions

Several studies have highlighted the efficacy of this compound in cross-coupling reactions:

- A study demonstrated that this compound could achieve high yields when coupled with aryl chlorides under optimized conditions, showcasing its utility in synthesizing complex organic structures .

- Table 1 summarizes the results of various cross-coupling reactions involving this compound:

| Reaction Conditions | Yield (%) | Isomer Ratio |

|---|---|---|

| Pd(OAc)₂, Cs₂CO₃, Toluene/H₂O | 80 | 4.4:1.0:2.0:1.4 |

| Pd(OAc)₂, Cs₂CO₃, THF | 48 | 16.0:1.0:1.0:6.0 |

| Pd(OAc)₂, K₂CO₃, DMSO | 72 | 27.7:1.6:1.0:8.1 |

These findings indicate that varying reaction conditions significantly impacts yield and product distribution.

Biological Implications

While primarily utilized in synthetic chemistry, the biological implications of this compound are noteworthy:

- Its ability to facilitate the synthesis of bioactive compounds makes it valuable in medicinal chemistry.

- The compound's role in generating diverse chemical libraries can aid in drug discovery and development processes.

Case Study 1: Synthesis of Anticancer Agents

In one notable study, this compound was employed to synthesize a series of potential anticancer agents through palladium-catalyzed coupling reactions. The resulting compounds demonstrated promising activity against various cancer cell lines, indicating the importance of this organotrifluoroborate in developing therapeutic agents .

Case Study 2: Development of Inhibitors

Another research effort focused on using this compound to create inhibitors targeting specific enzymes involved in cancer progression. The synthesized inhibitors showed significant potency and selectivity, underscoring the compound's relevance in pharmacological applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing potassium trans-2-methylcyclohexyltrifluoroborate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via transmetallation of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous medium under mild temperatures (20–40°C) . A base such as potassium carbonate is added to maintain pH >7, preventing hydrolysis of the trifluoroborate group. Industrial-scale synthesis employs crystallization for purification, achieving >95% purity .

- Key Factors : Temperature, pH control, and stoichiometric ratios of KHF₂ to boronic acid (1:1.1–1.2) are critical. Lower temperatures (<20°C) reduce side reactions but slow kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.